molecular formula C22H35N B14597617 (6E)-2,8,12-Trimethyl-N-phenyltridec-8-en-6-imine CAS No. 61286-69-9

(6E)-2,8,12-Trimethyl-N-phenyltridec-8-en-6-imine

Cat. No.: B14597617
CAS No.: 61286-69-9
M. Wt: 313.5 g/mol
InChI Key: YZQMYEBKUZFHAG-UHFFFAOYSA-N
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Description

(6E)-2,8,12-Trimethyl-N-phenyltridec-8-en-6-imine is an organic compound characterized by its unique structure, which includes a phenyl group attached to a tridecene backbone with three methyl groups and an imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-2,8,12-Trimethyl-N-phenyltridec-8-en-6-imine typically involves the following steps:

    Formation of the Tridecene Backbone: This can be achieved through a series of reactions starting from simpler alkenes or alkynes. Common methods include the Wittig reaction or the use of Grignard reagents.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Formation of the Imine Group: The imine group is formed by the condensation of an amine with an aldehyde or ketone. In this case, N-phenylamine is reacted with the appropriate aldehyde or ketone under acidic or basic conditions to form the imine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(6E)-2,8,12-Trimethyl-N-phenyltridec-8-en-6-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products

    Oxidation: Corresponding oxides or ketones

    Reduction: Amines or alcohols

    Substitution: Nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

(6E)-2,8,12-Trimethyl-N-phenyltridec-8-en-6-imine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of (6E)-2,8,12-Trimethyl-N-phenyltridec-8-en-6-imine involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the phenyl group may interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (6E)-2,8,12-Trimethyltridec-8-en-6-imine: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    N-phenyltridec-8-en-6-imine: Similar structure but without the methyl groups, affecting its steric and electronic properties.

Uniqueness

(6E)-2,8,12-Trimethyl-N-phenyltridec-8-en-6-imine is unique due to the combination of its tridecene backbone, phenyl group, and imine functionality. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

61286-69-9

Molecular Formula

C22H35N

Molecular Weight

313.5 g/mol

IUPAC Name

2,8,12-trimethyl-N-phenyltridec-8-en-6-imine

InChI

InChI=1S/C22H35N/c1-18(2)11-9-13-20(5)17-22(16-10-12-19(3)4)23-21-14-7-6-8-15-21/h6-8,13-15,18-19H,9-12,16-17H2,1-5H3

InChI Key

YZQMYEBKUZFHAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(=NC1=CC=CC=C1)CC(=CCCC(C)C)C

Origin of Product

United States

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